4-(2-cyanophenyl)benzoic Acid
Overview
Description
4-(2-Cyanophenyl)benzoic Acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyano group (-CN) attached to the phenyl ring, which is further connected to a benzoic acid moiety
Scientific Research Applications
4-(2-Cyanophenyl)benzoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Safety and Hazards
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties and is widely used as a food preservative . It is conjugated to glycine in the liver and excreted as hippuric acid .
Biochemical Pathways
Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds . The biosynthesis of hydroxybenzoic acids, hydroxycinnamic acids, its aldehydes, alcohols, and esters, coumarins, phenylethanoids, flavonoids, anthocyanidins, proanthocyanidins, tannins, lignans, and glycosides are presented .
Pharmacokinetics
The molecular weight of the compound is 2232268 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Biochemical Analysis
Biochemical Properties
4-(2-Cyanophenyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, studies have shown that benzoic acid derivatives, including this compound, can form stable complexes with proteins such as bovine serum albumin (BSA), lysozyme, and zein . These interactions are primarily driven by hydrogen bonding, hydrophobic interactions, and electrostatic forces, which stabilize the protein-ligand complexes. Additionally, this compound can inhibit the activity of certain enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzoic acid derivatives, including this compound, can inhibit the expression of cell cycle-related genes, leading to reduced cell proliferation . Moreover, these compounds can induce oxidative stress by inhibiting antioxidant enzymes, resulting in increased levels of reactive oxygen species (ROS) and lipid peroxidation . These cellular effects highlight the potential of this compound as a modulator of cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. This compound can bind to specific sites on enzymes and proteins, altering their conformation and activity. For instance, benzoic acid derivatives can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions underpin the biochemical and cellular effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term exposure to this compound can lead to sustained inhibition of cellular functions, as observed in in vitro and in vivo studies. These temporal effects are crucial for understanding the long-term implications of using this compound in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and improve physiological outcomes . At high doses, this compound can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage . These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic transformations can influence the bioavailability and activity of this compound. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby modulating cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical and cellular effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be localized to the cytosol, where it interacts with cytosolic enzymes and proteins . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or nucleus. These subcellular localizations are essential for understanding the precise mechanisms of action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Cyanophenyl)benzoic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-throughput screening and optimization of reaction conditions can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Cyanophenyl)benzoic Acid undergoes various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under specific conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Concentrated nitric acid (HNO3) for nitration, and bromine (Br2) for bromination.
Major Products Formed:
Oxidation: Formation of 4-(2-carboxyphenyl)benzoic acid.
Reduction: Formation of 4-(2-aminophenyl)benzoic acid.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Comparison with Similar Compounds
Benzoic Acid: Lacks the cyano group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic Acid: Contains a nitro group instead of a cyano group, leading to different reactivity and applications.
4-Aminobenzoic Acid: Contains an amino group, which significantly alters its chemical properties and biological activity.
Uniqueness: 4-(2-Cyanophenyl)benzoic Acid is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
4-(2-cyanophenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIFVOLYXURHDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60444047 | |
Record name | 4-(2-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5728-44-9 | |
Record name | 4-(2-cyanophenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60444047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Cyanophenyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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